(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron
Overview
Description
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron, also known as BODIPY™ TMR-X NHS Ester (Succinimidyl Ester), is a bright, orange fluorescent dye. It has excitation and emission properties similar to tetramethylrhodamine (TRITC) or Alexa Fluor™ 555 dye. This compound is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to solvent polarity and pH changes .
Mechanism of Action
Target of Action
Bodipy TMR-X primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is a popular tool for conjugating the dye to a protein or antibody . The primary amines (R-NH2) of these targets are labeled by the NHS ester (or succinimidyl ester) of Bodipy TMR-X .
Mode of Action
Bodipy TMR-X interacts with its targets through a process known as conjugation. The NHS ester of Bodipy TMR-X reacts with the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules to form conjugates . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group, which helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Pharmacokinetics
It’s known that bodipy tmr-x has unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The resulting Bodipy TMR-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
Bodipy TMR-X is relatively insensitive to solvent polarity and pH change . This suggests that it can maintain its functionality across a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron is typically synthesized by reacting the Bodipy dye with an NHS ester (succinimidyl ester). The reaction involves dissolving the Bodipy NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then stored in a desiccated and protected environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron primarily undergoes conjugation reactions with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules. This conjugation is facilitated by the NHS ester group, which reacts with the primary amines to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include high-quality anhydrous DMF or DMSO and sodium bicarbonate buffer. The reaction conditions typically involve room temperature and a pH of 8.3 .
Major Products Formed
The major products formed from these reactions are this compound conjugates, which exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes. These properties make them useful for fluorescence polarization assays and two-photon excitation microscopy .
Scientific Research Applications
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and detecting various chemical compounds.
Industry: Applied in the development of fluorescent probes for various industrial processes and products.
Comparison with Similar Compounds
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron is often compared to other fluorescent dyes such as tetramethylrhodamine (TRITC) and Alexa Fluor™ 555. While all these dyes have similar excitation and emission properties, this compound stands out due to its unique hydrophobic properties, making it ideal for staining lipids and membranes . Other similar compounds include:
Bodipy TR-X: A red fluorescent dye with excitation and emission properties similar to Texas Red™ or Alexa Fluor™ 594.
Alexa Fluor™ 488: A highly water-soluble fluorophore used for staining various biological samples.
This compound’s unique properties, such as its high extinction coefficient, fluorescence quantum yield, and hydrophobic nature, make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQURHVJJVDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35BF2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217190-15-3 | |
Record name | BODIPY TMR-X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217190-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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